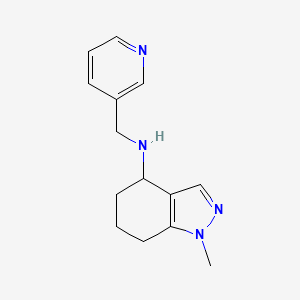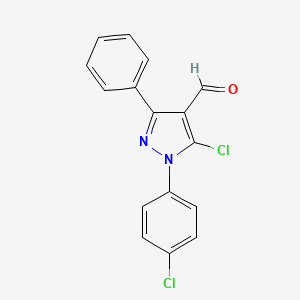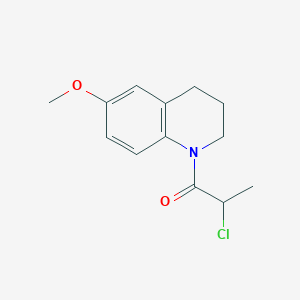![molecular formula C12H19NO2 B7540971 N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in several cellular processes, including insulin signaling, cell growth, and differentiation.
Applications De Recherche Scientifique
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine, which plays a critical role in the pathogenesis of these diseases. In Alzheimer's disease, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine is involved in the formation of beta-amyloid plaques, which are a hallmark of the disease. Inhibition of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine by N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to reduce beta-amyloid production and improve cognitive function in animal models of Alzheimer's disease. In bipolar disorder, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to regulate mood and behavior by modulating the activity of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine. In cancer, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine is involved in several signaling pathways that promote tumor growth and metastasis. Inhibition of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine by N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to suppress tumor growth and induce apoptosis in cancer cells.
Mécanisme D'action
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine inhibits N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the modulation of various signaling pathways. N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine is involved in several cellular processes, including insulin signaling, cell growth, and differentiation. Inhibition of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine by N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to modulate these processes, leading to potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to reduce beta-amyloid production, improve cognitive function, and reduce neuroinflammation. In bipolar disorder, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to regulate mood and behavior by modulating the activity of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine. In cancer, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has been shown to suppress tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has several advantages and limitations for lab experiments. One advantage is its potent inhibition of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine, which makes it a useful tool for studying the role of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine in various diseases. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for the study of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine. One direction is the development of more potent and selective N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine inhibitors that can be used in clinical trials. Another direction is the study of the effects of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine in other diseases, such as Parkinson's disease and diabetes. Additionally, the safety and efficacy of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine in humans need to be established through clinical trials.
Méthodes De Synthèse
The synthesis of N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine involves several steps. The starting material is 3-(2-methoxyethoxy)benzaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine product. The final step involves the protection of the amine group with Boc (tert-butyloxycarbonyl) to obtain the final product.
Propriétés
IUPAC Name |
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-13-10-11-5-4-6-12(9-11)15-8-7-14-2/h4-6,9,13H,3,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXWYAYLPODLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)

![5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540935.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7540942.png)



![1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540962.png)
![1-[[2-(3-Fluorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540965.png)
![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)

![Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)